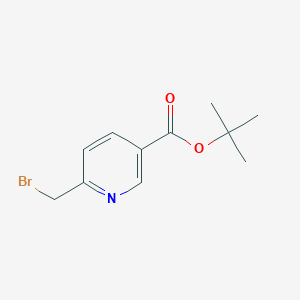
Tert-butyl 6-(bromomethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a tert-butyl nicotinate (tBu nic) directing group onto primary amides. This is achieved through a Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . Notably, a weak base (such as Cs₂CO₃ or K₂CO₃) at 40–50 °C can be employed, provided that 1,1’-bis(dicyclohexylphosphino)ferrocene serves as the ligand .
Chemical Reactions Analysis
- Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis in tBuOAc under neutral conditions. The activation mechanism is biomimetic, involving Zn-chelation, hydrogen bonding, and intramolecular O-to-N proton transfer. The method demonstrates chemoselectivity and compatibility with challenging substrates, including peptides, sugars, and sterols .
Applications De Recherche Scientifique
Catalytic Transformations
A significant application of tert-butyl nicotinate derivatives is in catalysis. For example, tert-butyl nicotinate directed amide-to-ester transformation has been developed, demonstrating the compound's role in facilitating chemical transformations under mild conditions. This process involves a two-step catalytic transformation using Zn-catalysis and highlights the compound's utility in organic synthesis (Wybon et al., 2018).
Synthetic Pathways and Racemization Studies
Tert-butyl nicotinate is also involved in synthetic chemistry, especially in novel reaction pathways. For instance, the reaction of nicotine with tert-butyllithium, leading to products such as 6-tert-butylnicotine, shows the role of tert-butyl derivatives in exploring new synthetic routes and understanding racemization mechanisms (Chavdarian & Seeman, 1982).
Pharmacokinetics and Metabolism
In pharmacology, tert-butyl nicotinate analogs have been studied for their pharmacokinetic properties and metabolism. For example, research on 2-tert-butyl-4-cyclohexyl nicotinate (L44), a compound with hypolipidemic properties, has provided insights into its behavior in biological systems (Galli et al., 1987).
Biomimetic Catalysis
Tert-butyl nicotinate derivatives are also studied for their biomimetic catalytic properties. These compounds can mimic certain enzymatic activities, making them valuable in the study of biomimetic chemistry (Wybon et al., 2018).
Esterase-like Activity
In biochemistry, the esterase-like activity of human serum albumin towards tert-butyl nicotinate esters has been investigated. This research is crucial for understanding how these compounds interact with biological systems and their potential enzymatic activities (Salvi et al., 1997).
Chemoselective Reactions
The compound is used in chemoselective reactions, demonstrating its specificity in certain chemical transformations. For example, research on the chemoselective nitration of phenols with tert-butyl nitrite highlights the selective nature of these reactions (Koley et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 6-(bromomethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOTTYJJYZQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

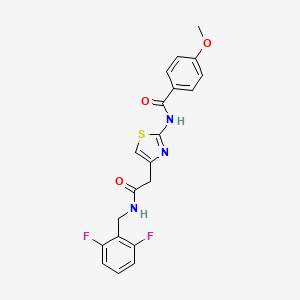

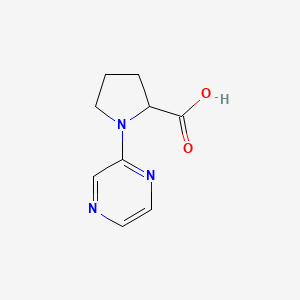
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
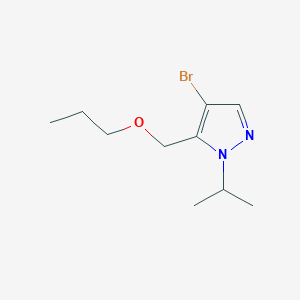
![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)
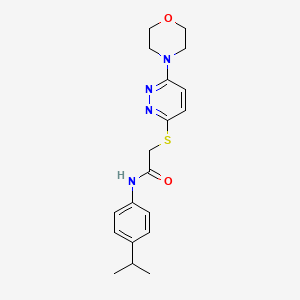
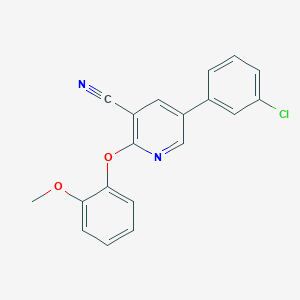
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)
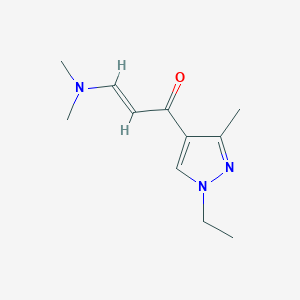
![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)